Bretylium tosylate
描述
Bretylium tosylate, also known as Bretylium, is an antiarrhythmic agent . It blocks the release of noradrenaline from nerve terminals, decreasing output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic .
Synthesis Analysis
Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .Molecular Structure Analysis
Bretylium tosylate crystallizes in space group C2/c with a = 32.6238 (4), b = 12.40353 (14), c = 9.93864 (12) Å, β = 101.4676 (10), V = 3941.39 (5) Å3, and Z = 8 .Chemical Reactions Analysis
The presence of any residual alcohols from synthetic reaction or recrystallization steps may result in the formation of alkyl esters of the sulfonic acids .Physical And Chemical Properties Analysis
Bretylium tosylate has a molecular formula of C11H17BrN and a molar mass of 243.168 g·mol−1 .科学研究应用
Treatment of Ventricular Arrhythmias
Bretylium tosylate is used to treat life-threatening ventricular arrhythmias, principally ventricular fibrillation and ventricular tachycardia, that have not responded to treatment with first-line antiarrhythmic agents . It is used in emergency medicine and cardiology for the acute management of these conditions .
Inhibition of Noradrenaline Release
Bretylium tosylate blocks the release of noradrenaline from the peripheral sympathetic nervous system . This action can be beneficial in conditions where there is an overactivity of the sympathetic nervous system.
Positive Inotropic Effect on the Myocardium
Bretylium tosylate has a direct positive inotropic effect on the myocardium . This means it can increase the force of contraction of the heart muscle, which can be useful in certain heart conditions.
Blocking Effect on Postganglionic Sympathetic Nerve Transmission
Bretylium tosylate has a blocking effect on postganglionic sympathetic nerve transmission . This can help to reduce the effects of excessive sympathetic nervous system activity on the heart.
Inhibition of Voltage-Gated K(+) Channels
The primary mode of action for bretylium tosylate is thought to be the inhibition of voltage-gated K(+) channels . This action can help to stabilize the electrical activity of the heart cells, preventing arrhythmias.
Use in Canine Hearts with Quinidine-Induced Long QT Interval
Bretylium tosylate has been studied for its effects on ventricular refractoriness and its inhomogeneity, and ventricular fibrillation threshold in canine hearts with quinidine-induced long QT interval . It was found to decrease temporal dispersion and increase the ventricular fibrillation threshold .
作用机制
Target of Action
Bretylium tosylate primarily targets the peripheral sympathetic nervous system . It inhibits the release of noradrenaline from nerve terminals, effectively decreasing output from the peripheral sympathetic nervous system .
Mode of Action
Bretylium tosylate’s mode of action is thought to be the inhibition of voltage-gated K(+) channels . Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Biochemical Pathways
Bretylium tosylate affects the biochemical pathways related to the release of noradrenaline. By inhibiting the release of noradrenaline, it decreases the output from the peripheral sympathetic nervous system . This results in changes in the downstream effects of noradrenaline on various physiological processes.
Pharmacokinetics
Bretylium tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . The elimination half-life ranges from 4 to 17 hours . Approximately 70-80% of the drug is excreted in urine within 24 hours . These properties impact the bioavailability of bretylium tosylate and necessitate dosage modification in renal disease .
Result of Action
The result of bretylium tosylate’s action is the suppression of ventricular fibrillation and ventricular arrhythmias . It achieves this by depressing adrenergic nerve terminal excitability, which inhibits norepinephrine release . This leads to a decrease in the output from the peripheral sympathetic nervous system .
Action Environment
The action of bretylium tosylate can be influenced by various environmental factors. For instance, renal dysfunction can reduce the renal clearance of bretylium, leading to a significant reduction in the apparent volume of distribution . Additionally, the drug’s efficacy can be affected by the presence of other drugs. For example, quinidine and procainamide may potentiate the hypotensive effects of bretylium .
安全和危害
Bretylium tosylate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . Rapid intravenous administration may cause severe nausea and vomiting, and intramuscular injection at the same site may cause atrophy and necrosis of muscle tissue .
属性
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNWTZZBKCOPM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022685 | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Bretylium tosylate | |
CAS RN |
61-75-6 | |
Record name | Bretylium tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bretylium tosylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bretylium tosylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bretylium tosilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRETYLIUM TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。